molecular formula C13H13NO B12905592 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol CAS No. 62365-80-4

4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol

Cat. No.: B12905592
CAS No.: 62365-80-4
M. Wt: 199.25 g/mol
InChI Key: CAIWNNZSKPOUDN-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an indole ring system, which is crucial in many biological processes and has been extensively studied for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent steps involve the addition of the but-3-yn-2-ol group through various organic reactions, such as alkylation or acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

Activity TypeTarget OrganismsObserved EffectReference
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliGrowth inhibition
AntifungalCandida speciesGrowth inhibition
AntifungalAspergillus speciesGrowth inhibition

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown promising results in inhibiting the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound, the compound was tested against several human cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an effective therapeutic agent against cancer.

Future Directions in Research

Ongoing research aims to explore the mechanisms underlying the biological activities of this compound further. Molecular docking studies are being employed to identify specific binding sites on target proteins, which could enhance our understanding of its action at the molecular level. Additionally, there is potential for developing derivatives with improved efficacy and safety profiles based on structure–activity relationship (SAR) studies.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol is unique due to its specific structure, which combines the indole ring with a but-3-yn-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

The compound 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables and research findings.

Overview of Indole Derivatives

Indole derivatives are known for their extensive pharmacological profiles, including antiviral , antifungal , anticancer , and anti-inflammatory properties. The unique structure of indole allows it to interact with various biological targets, making it a vital scaffold in drug design .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the modification of the indole core, which can be achieved through various synthetic routes. The compound features a hydroxyl group and an alkyne moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (μg/mL)Target Organism
This compoundTBDPseudomonas aeruginosa
Related Indole Derivative 18Staphylococcus aureus
Related Indole Derivative 216Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound has shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and growth .

Case Study: Inhibition of Cancer Cell Growth

A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HeLa12Apoptosis induction
MCF715Cell cycle arrest
A54910Inhibition of proliferation

Anti-inflammatory Activity

Indoles are also recognized for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Safety Profile

The safety profile of indole derivatives is critical for their therapeutic application. Hemolytic assays indicate that certain derivatives exhibit low toxicity towards human red blood cells, suggesting a favorable safety margin when used at effective antimicrobial concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol?

  • Methodological Answer : The synthesis typically involves indole derivatives as starting materials. For example, cyclization reactions using Fe/HCl under reflux conditions can reduce nitro intermediates to amines, followed by cyclization to form the indole core (e.g., via Friedel-Crafts alkylation or Sonogashira coupling for alkyne introduction) . Ethanol or PEG-400:DMF solvent systems with catalysts like CuI are employed for click chemistry or triazole formation in hybrid molecules . Purification often involves column chromatography or recrystallization.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

  • 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.62 ppm for indole NH in DMSO-d6) .
  • Mass spectrometry (e.g., FAB-HRMS) for molecular ion validation (e.g., m/z 335.1512 [M+H]+) .
  • TLC with solvents like EtOAc:hexanes (70:30) to monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields across synthetic protocols?

  • Methodological Answer : Yield discrepancies (e.g., 30% in vs. 44% in ) arise from variables such as:

  • Catalyst loading : Higher CuI concentrations may accelerate side reactions.
  • Solvent polarity : PEG-400:DMF improves solubility but may hinder crystallization.
  • Temperature : Elevated temperatures (e.g., 80°C vs. room temperature) affect reaction kinetics.
    Systematic optimization using Design of Experiments (DoE) can isolate critical factors .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselective methods include:

  • Chiral auxiliaries : Use of tert-butylphenyl groups to induce asymmetry during acetamide formation .
  • Asymmetric catalysis : Palladium complexes with BINAP ligands for alkyne coupling .
  • Resolution techniques : Chiral HPLC or enzymatic resolution to separate enantiomers .

Q. How to design pharmacological evaluations for anti-inflammatory activity?

  • Methodological Answer :

  • In vitro assays : COX-2 inhibition screening using enzyme-linked immunosorbent assays (ELISA).
  • In vivo models : Carrageenan-induced paw edema in rats, comparing efficacy to ibuprofen (e.g., 70.7% vs. 86.4% activity) .
  • Safety profiling : Ulcerogenic potential assessed via gastric lesion scoring and lipid peroxidation assays (MDA levels) .

Structural and Analytical Questions

Q. When should XRD vs. NMR be prioritized for structural determination?

  • Methodological Answer :

  • XRD (SHELX) : Preferred for unambiguous 3D structure determination if single crystals are obtainable (e.g., SHELXL refinement for bond angles and torsion) .
  • NMR : Suitable for solution-phase analysis, especially for dynamic systems or unstable crystals. NOESY can confirm spatial proximity of indole and methyl groups .

Properties

CAS No.

62365-80-4

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(1H-indol-3-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C13H13NO/c1-13(2,15)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14-15H,1-2H3

InChI Key

CAIWNNZSKPOUDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CNC2=CC=CC=C21)O

Origin of Product

United States

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